molecular formula C23H26N2O4S B11418677 N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide

N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11418677
M. Wt: 426.5 g/mol
InChI Key: NEUIEFKLNGTJIR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy and Hydroxy Groups: The methoxy and hydroxy groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while hydroxylation can be done using hydrogen peroxide or other oxidizing agents.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is typically introduced through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the quinoline ring can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can help elucidate biochemical pathways and mechanisms, contributing to our understanding of cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-cyclohexyl-N-[(2-methoxyquinolin-3-yl)methyl]benzenesulfonamide: Lacks the hydroxy group, potentially altering its chemical properties and applications.

    N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group, which may influence its solubility and reactivity.

Uniqueness

N-cyclohexyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is unique due to the presence of both methoxy and hydroxy groups on the quinoline ring, which can enhance its reactivity and potential interactions with biological targets. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C23H26N2O4S/c1-29-20-12-13-22-17(15-20)14-18(23(26)24-22)16-25(19-8-4-2-5-9-19)30(27,28)21-10-6-3-7-11-21/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3,(H,24,26)

InChI Key

NEUIEFKLNGTJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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